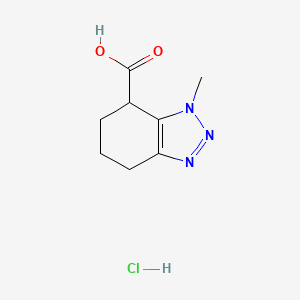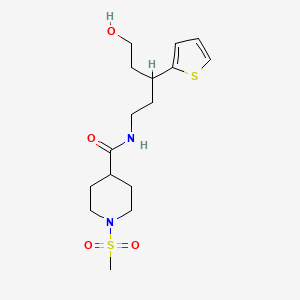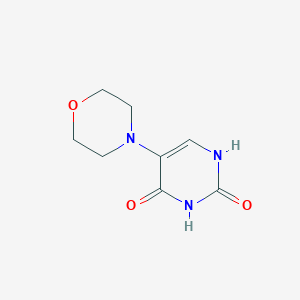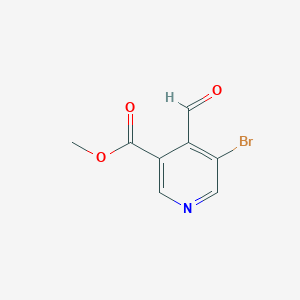![molecular formula C17H18N4O3 B2505466 N-(1-cyano-2-methylpropyl)-2-[(4-hydroxyquinolin-3-yl)formamido]acetamide CAS No. 1311991-70-4](/img/structure/B2505466.png)
N-(1-cyano-2-methylpropyl)-2-[(4-hydroxyquinolin-3-yl)formamido]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-2-methylpropyl)-2-[(4-hydroxyquinolin-3-yl)formamido]acetamide, also known as Cmpd-A, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of N-(1-cyano-2-methylpropyl)-2-[(4-hydroxyquinolin-3-yl)formamido]acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and survival. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as the Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal models. In cancer research, this compound has been shown to inhibit tumor growth and induce apoptosis in various types of cancer cells, including breast, lung, and prostate cancer cells. In Alzheimer's disease research, this compound has been shown to reduce amyloid beta levels and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-cyano-2-methylpropyl)-2-[(4-hydroxyquinolin-3-yl)formamido]acetamide in lab experiments is its potential as a therapeutic agent for various diseases. Another advantage is its ability to inhibit the activity of topoisomerase II and the Akt/mTOR signaling pathway, which are important targets in cancer research. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on N-(1-cyano-2-methylpropyl)-2-[(4-hydroxyquinolin-3-yl)formamido]acetamide. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. Another direction is to elucidate its mechanism of action and identify additional targets for inhibition. Additionally, future research could focus on improving the solubility and bioavailability of this compound to enhance its effectiveness as a therapeutic agent.
Méthodes De Synthèse
N-(1-cyano-2-methylpropyl)-2-[(4-hydroxyquinolin-3-yl)formamido]acetamide can be synthesized using a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 2-methylpropionitrile with ethyl chloroacetate to form ethyl 2-methyl-3-oxobutanoate. This is followed by the reaction of ethyl 2-methyl-3-oxobutanoate with hydroxylamine hydrochloride to form ethyl 2-methyl-3-hydroxyimino-4-oxobutanoate. The final step involves the reaction of ethyl 2-methyl-3-hydroxyimino-4-oxobutanoate with 4-hydroxyquinoline-3-carboxylic acid to form this compound.
Applications De Recherche Scientifique
N-(1-cyano-2-methylpropyl)-2-[(4-hydroxyquinolin-3-yl)formamido]acetamide has been studied for its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, this compound has been shown to reduce amyloid beta levels and improve cognitive function in animal models.
Propriétés
IUPAC Name |
N-[2-[(1-cyano-2-methylpropyl)amino]-2-oxoethyl]-4-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-10(2)14(7-18)21-15(22)9-20-17(24)12-8-19-13-6-4-3-5-11(13)16(12)23/h3-6,8,10,14H,9H2,1-2H3,(H,19,23)(H,20,24)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFJBVNJAXPAPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)NC(=O)CNC(=O)C1=CNC2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2,5-dimethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2505390.png)
![N-[2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2505392.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B2505394.png)

![[1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclobutyl]methanol](/img/structure/B2505398.png)
![4-[[(9-Methylpurin-6-yl)amino]methyl]-2,3-dihydrochromen-4-ol](/img/structure/B2505400.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2505402.png)
![1-allyl-4-(1-(3-(3,5-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2505403.png)
![2-[4-amino-5-(3,4-dimethylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2505404.png)
